N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 169829-11-2
VCID: VC16784714
InChI: InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3
SMILES:
Molecular Formula: C14H12ClNO2S
Molecular Weight: 293.8 g/mol

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide

CAS No.: 169829-11-2

Cat. No.: VC16784714

Molecular Formula: C14H12ClNO2S

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide - 169829-11-2

Specification

CAS No. 169829-11-2
Molecular Formula C14H12ClNO2S
Molecular Weight 293.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H12ClNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3
Standard InChI Key LGBLTMGCHGBEKM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Nomenclature

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, also known as 4-methyl-N-(3-chlorophenyl)benzenesulfonamide, has the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of 281.76 g/mol . Its IUPAC name is N-(3-chlorophenyl)-4-methylbenzenesulfonamide, with the SMILES notation CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl . The compound’s structure consists of two aromatic rings: a toluene sulfonyl group (4-methylbenzene sulfonyl) and a 3-chloro-substituted aniline (Fig. 1).

Table 1: Key Identifiers of N-(3-Chlorophenyl)-4-Methylbenzenesulfonamide

PropertyValueSource
CAS Registry Number19377-04-9
Molecular Weight281.76 g/mol
Melting PointNot explicitly reported
Hydrogen Bond Donors1 (N–H group)
Hydrogen Bond Acceptors3 (2 S=O, 1 N–H)

Synthesis and Characterization

Synthetic Route

The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-chloroaniline. The reaction proceeds in chloroform at 0°C, followed by gradual warming to room temperature. The crude product is purified by recrystallization from ethanol, yielding rod-like crystals suitable for X-ray diffraction . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm the formation of the sulfonamide bond, with characteristic peaks for S=O (1150–1350 cm⁻¹) and N–H (3300 cm⁻¹) .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Conformation: The N–H bond adopts an anti orientation relative to the 3-chloro group on the aniline ring .

  • Torsion Angles: The C1–S–N–C7 torsion angle is 54.1°, indicating a gauche conformation between the sulfonyl group and the aniline moiety .

  • Intermolecular Interactions: Inversion dimers stabilize the crystal lattice via paired N–H···O hydrogen bonds (N···O distance: 2.92 Å) .

Table 2: Crystallographic Parameters

ParameterValueSource
Dihedral Angle (Ar–Ar)73.7°
N–H···O Bond Length2.92 Å
Space GroupP 1

Structural Comparisons with Related Sulfonamides

The dihedral angle between aromatic rings in N-(3-chlorophenyl)-4-methylbenzenesulfonamide (73.7°) differs significantly from analogues:

  • N-(3-Chlorophenyl)benzenesulfonamide: 65.4°

  • N-(3-Methylphenyl)-4-methylbenzenesulfonamide: 83.9°
    This variability highlights the steric and electronic effects of substituents on molecular geometry. The anti conformation of the N–H bond relative to the 3-chloro group is conserved across chlorophenyl sulfonamides, suggesting a preference for minimizing steric clash .

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